4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid
Overview
Description
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound features a tetrahydropyran ring substituted with a hydroxybenzyl group and a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydropyran derivatives, including 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid, often involves the hydroalkoxylation of hydroxy olefins. This reaction can be catalyzed by various metal catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt, and silver triflate . The reaction conditions typically involve room temperature and mild conditions to achieve high yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for tetrahydropyran derivatives may include the use of continuous flow reactors and large-scale batch reactors. These methods ensure consistent product quality and high throughput. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the hydroxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can undergo ionization and interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid include:
- 4-Hydroxybenzoic acid
- Tetrahydropyran-4-carboxylic acid
- 4-Hydroxybenzyl alcohol
Uniqueness
The uniqueness of this compound lies in its combination of a tetrahydropyran ring with a hydroxybenzyl group and a carboxylic acid group. This structure imparts specific chemical and biological properties that make it valuable for research and development .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]oxane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4,14H,5-9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHYOXWSNMFGAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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